cis-2-(Hydroxymethyl)cyclobutan-1-ol
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Overview
Description
cis-2-(Hydroxymethyl)cyclobutan-1-ol: is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a cyclobutane derivative with a hydroxymethyl group and a hydroxyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Hydroxymethyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of cis-2-(Hydroxymethyl)cyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-2-(Hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form cyclobutanemethanol derivatives using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: cis-2-(Hydroxymethyl)cyclobutanone, cis-2-(Formyl)cyclobutan-1-ol.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: cis-2-(Hydroxymethyl)cyclobutan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities .
Medicine: The compound’s derivatives may serve as lead compounds for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of cis-2-(Hydroxymethyl)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
cis-2-(Hydroxymethyl)cyclobutanone: A ketone derivative with similar reactivity.
Cyclobutanemethanol: A related compound with a hydroxymethyl group but lacking the hydroxyl group on the cyclobutane ring.
Uniqueness: cis-2-(Hydroxymethyl)cyclobutan-1-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the cyclobutane ring. This dual functionality allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
(1R,2R)-2-(hydroxymethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-4-1-2-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWGNKHUGJYOX-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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